molecular formula C22H14 B086904 Dibenzo(c,g)phenanthrene CAS No. 188-52-3

Dibenzo(c,g)phenanthrene

Cat. No. B086904
CAS RN: 188-52-3
M. Wt: 278.3 g/mol
InChI Key: JKPCLJPYZMKPHM-UHFFFAOYSA-N
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Description

Dibenzo(c,g)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H14 . It is a nonplanar molecule consisting of the fusion of four fused benzene rings .


Synthesis Analysis

Dibenzo(c,g)phenanthrene can be synthesized from a benzyl-type binaphthyl disulfone. The racemic compound is treated with lithium diisopropylamide (LDA), which affords dl-dibenzo(c,g)phenanthrene in a moderate yield . Another synthesis method involves intramolecular Friedel-Crafts alkylation of 1-(hydroxymethyl)5helicenes, leading to 10,11-methano-bridged dibenzo[c,g]phenanthrenes .


Molecular Structure Analysis

The molecular structure of Dibenzo(c,g)phenanthrene can be represented by the InChI string: InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-13-14-18-12-10-16-6-2-4-8-20(16)22(18)21(17)19/h1-14H . The molecule has a complex structure with multiple fused benzene rings .


Physical And Chemical Properties Analysis

Dibenzo(c,g)phenanthrene has a molecular weight of 278.3 g/mol . It has a complexity of 361 and a topological polar surface area of 0 Ų . The molecule has no rotatable bonds, hydrogen bond donors, or hydrogen bond acceptors .

Scientific Research Applications

  • Electronic absorption, polarized excitation, and circular dichroism spectra of Dibenzo(c,g)phenanthrene have been studied for their spectral characteristics, aiding in understanding the molecular structure and properties of such compounds (Brown, Kemp, & Mason, 1971).

  • Dibenzo(c,g)phenanthrene has been utilized in the palladium-catalyzed synthesis of Dibenzo[de,g]quinolines, demonstrating a novel approach to producing aporphine-related heterocycles (Gies, Pfeffer, Sirlin, & Spencer, 1999).

  • Research has been conducted on the formation of Dibenzo(f, h)phenanthro[9,10-c]cinnoline from related compounds, contributing to the understanding of molecular transformations and structural analysis (Hughes & Prankprakma, 1966).

  • The photooxygenation of alkynylperylenes leading to the formation of regioisomeric Dibenzo(jk,mn)phenanthrene-4,5-diones has been studied, providing insights into the reactivity of these compounds under specific conditions (Maeda et al., 2007).

  • The flash vacuum pyrolysis of 5-Diazodibenzo(ad)cycloheptene revealed insights into the rearrangement of aromatic carbenes, contributing to the understanding of chemical reaction mechanisms and molecular stability (Tomioka & Kobayashi, 1991).

  • Studies on the structure of Hexabenzotriphenylene, related to Dibenzo(c,g)phenanthrene, have helped in understanding the structural aspects of polycyclic aromatic compounds and their conformational preferences (Barnett, Ho, Baldridge, & Pascal, 1999).

  • Research on the OH radical-initiated gas-phase reaction products of phenanthrene, related to Dibenzo(c,g)phenanthrene, has contributed to the understanding of atmospheric chemistry and environmental degradation of polycyclic aromatic hydrocarbons (Helmig & Harger, 1994).

  • The electrophilic aromatic reactivity of Dibenzo(c,g)phenanthrene has been studied, providing insights into the reactivity patterns and substitution reactions of such compounds (Guen, Shafig, & Taylor, 1979).

properties

IUPAC Name

pentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,9,12,15,17,19,21-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-13-14-18-12-10-16-6-2-4-8-20(16)22(18)21(17)19/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPCLJPYZMKPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172135
Record name Dibenzo(c,g)phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo(c,g)phenanthrene

CAS RN

188-52-3
Record name Dibenzo(c,g)phenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(c,g)phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
265
Citations
A Brown, CM Kemp, SF Mason - Journal of the Chemical Society A …, 1971 - pubs.rsc.org
The absorption and circular dichroism spectra of (+)-dibenzo[c,g]phenanthrene-9,10-dicarboxylic acid are reported, together with the polarised excitation and fluorescence spectra of the …
Number of citations: 62 pubs.rsc.org
RS Matthews, DW Jones, KD Bartle - Spectrochimica Acta Part A …, 1971 - Elsevier
Complete iterative analyses have been carried out for the 60 MHz 1 H NMR spectra of dibenzo[c, g]phenanthrene (I), or 3,4,5,6-dibenzophenanthrene, in solutions of carbon disulphide, …
Number of citations: 6 www.sciencedirect.com
MMJ Le Guen, YED Shafig, R Taylor - Journal of the Chemical Society …, 1979 - pubs.rsc.org
All seven tritium-labelled dibenzo[c,g]phenanthrenes have been prepared and their rates of detritiation by anhydrous trifluoroacetic acid at 70 C measured; these lead to the partial rate …
Number of citations: 6 pubs.rsc.org
C Puls, A Stolle, AD Meijere - Chemische Berichte, 1993 - Wiley Online Library
Intramolecular Friedel‐Crafts alkylation of 1‐(hydroxymethyl)[5]helicenes 1‐R and 15‐Me leads to 10,11‐methano‐bridged dibenzo[c,g]phenanthrenes 2‐R and 16‐Me, respectively. …
D Lednicer - 1955 - search.proquest.com
THE SYNTHESIS AND RESOLUTION OF PHENANTHRO(]5,4-c>HENANTHRENE DISSERTATION P resented in P ar ti al F u lfillm ent of th Page 1 THE SYNTHESIS AND …
Number of citations: 3 search.proquest.com
DL An, XH Tan, ZH Peng, G Shao - Gaodeng Xuexiao Huaxue …, 2003 - hero.epa.gov
We reported that a benzyl-type binaphthyl disulfone could be conveniently converted into dibenzo [c, g] phenanthrene. Thus, racemic 1 was treated with lithium diisopropylamide (LDA) …
Number of citations: 1 hero.epa.gov
R Kuroda, SF Mason - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
The molecular and crystal structures of the title bridged 1,1′-binaphthyls, (+)-BBN and (±)-BBN, have been determined from single-crystal X-ray data and refined by least-squares …
Number of citations: 8 pubs.rsc.org
EA Kline, BW Farnum - 1983 - osti.gov
The use of H-donors to increase yields of distillable liquids in direct coal liquefaction is well-documented. Several mechanisms have been proposed including the radical-trapping of …
Number of citations: 3 www.osti.gov
R Li, Q Fang, M Chen, M Yamada… - … A European Journal, 2023 - Wiley Online Library
Photoinduced tuning of aromaticity and correlative molecular properties has attracted enormous interest in recent years for both modulating photochromism properties and designing …
KD Bartle, DW Jones, RS Matthews - Journal of the Chemical Society …, 1969 - pubs.rsc.org
Differential 1H nmr chemical-shifts induced by six solvents are correlated for the hydrocarbons phenanthrene, benzo[c]phenanthrene, dibenzo[c,g]phenanthrene, 4-methylphenanthrene…
Number of citations: 5 pubs.rsc.org

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